molecular formula C18H22N2O3 B11388625 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B11388625
M. Wt: 314.4 g/mol
InChI Key: MWVSRLJIJLKXDX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, combining a dimethylphenoxy group with a tetrahydrobenzoxazolyl moiety, linked by a propanamide chain. Its unique structure suggests potential utility in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves multiple steps:

  • Formation of the Dimethylphenoxy Intermediate

      Starting Materials: 2,3-dimethylphenol and an appropriate halogenated alkane (e.g., 1-bromopropane).

      Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

      Procedure: The 2,3-dimethylphenol reacts with the halogenated alkane to form the 2,3-dimethylphenoxy intermediate.

  • Synthesis of the Tetrahydrobenzoxazole Ring

      Starting Materials: An appropriate amine (e.g., 2-aminophenol) and a cyclic ketone (e.g., cyclohexanone).

      Reaction Conditions: Acidic conditions, typically using a catalyst like p-toluenesulfonic acid in a solvent such as ethanol.

      Procedure: The amine and ketone undergo cyclization to form the tetrahydrobenzoxazole ring.

  • Coupling of Intermediates

      Starting Materials: The dimethylphenoxy intermediate and the tetrahydrobenzoxazole intermediate.

      Reaction Conditions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).

      Procedure: The intermediates are coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems.

Medicine

In medicinal chemistry, 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new polymers, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)propanamide: Similar structure but with a sulfur atom in the benzothiazole ring.

    2-(2,3-Dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzimidazol-3-yl)propanamide: Similar structure but with a nitrogen atom in the benzimidazole ring.

Uniqueness

The uniqueness of 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C18H22N2O3/c1-11-7-6-10-16(12(11)2)22-13(3)17(21)19-18-14-8-4-5-9-15(14)20-23-18/h6-7,10,13H,4-5,8-9H2,1-3H3,(H,19,21)

InChI Key

MWVSRLJIJLKXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C3CCCCC3=NO2)C

Origin of Product

United States

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